N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine
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Overview
Description
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with a diethoxypropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine typically involves the reaction of 7-methyl-1,8-naphthyridin-2-amine with 3,3-diethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The diethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- 3,3-Diethoxypropyl methacrylate
- 3,3-Diethoxypropylamine
Uniqueness
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
656826-80-1 |
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Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-15(21-5-2)10-11-17-14-9-8-13-7-6-12(3)18-16(13)19-14/h6-9,15H,4-5,10-11H2,1-3H3,(H,17,18,19) |
InChI Key |
CUDZECSRCUVCHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNC1=NC2=C(C=CC(=N2)C)C=C1)OCC |
Origin of Product |
United States |
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